Cas no 39597-68-7 (Methyl 2-(indolin-1-yl)acetate)

Methyl 2-(indolin-1-yl)acetate is a versatile intermediate in organic synthesis, particularly valued for its indoline core, which is a key structural motif in pharmaceuticals and agrochemicals. The ester functional group enhances its reactivity, making it suitable for further derivatization, such as hydrolysis or transesterification. Its stability under standard conditions ensures ease of handling and storage. This compound is commonly employed in the synthesis of bioactive molecules, including potential drug candidates, due to its ability to introduce the indoline moiety efficiently. Its well-defined chemical properties and compatibility with various reaction conditions make it a reliable choice for research and industrial applications.
Methyl 2-(indolin-1-yl)acetate structure
39597-68-7 structure
Product Name:Methyl 2-(indolin-1-yl)acetate
CAS No:39597-68-7
MF:C11H13NO2
MW:191.226423025131
CID:1028436
Update Time:2025-11-06

Methyl 2-(indolin-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(indolin-1-yl)acetate
    • methyl 2-(2,3-dihydroindol-1-yl)acetate
    • Inchi: 1S/C11H13NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
    • InChI Key: ICQRRRPDJLDWMF-UHFFFAOYSA-N
    • SMILES: O(C)C(CN1C2C=CC=CC=2CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

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Additional information on Methyl 2-(indolin-1-yl)acetate

Comprehensive Analysis of Methyl 2-(indolin-1-yl)acetate (CAS No. 39597-68-7): Properties, Applications, and Industry Trends

Methyl 2-(indolin-1-yl)acetate (CAS No. 39597-68-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This ester derivative of indoline combines the indoline scaffold with an acetate ester moiety, making it a versatile intermediate for synthesizing complex molecules. The compound's molecular formula C11H13NO2 and molecular weight 191.23 g/mol position it as a valuable building block in medicinal chemistry, particularly for developing central nervous system (CNS) active compounds and catalytic asymmetric synthesis applications.

Recent studies highlight the growing demand for indoline-based derivatives like Methyl 2-(indolin-1-yl)acetate in drug discovery programs. Pharmaceutical researchers are particularly interested in its potential as a precursor for kinase inhibitors and GPCR-targeting molecules, addressing current therapeutic challenges in oncology and neurological disorders. The compound's ester functionality allows for efficient prodrug development, a hot topic in bioavailability enhancement strategies for poorly soluble APIs. Analytical techniques such as HPLC purity analysis and LC-MS characterization confirm its suitability for high-value synthetic applications.

The synthesis of Methyl 2-(indolin-1-yl)acetate typically involves N-alkylation reactions of indoline with methyl chloroacetate under basic conditions, followed by purification through column chromatography or recrystallization. Process chemists have optimized these methods to achieve >98% purity, as verified by 1H-NMR spectroscopy and GC-MS analysis. These quality control measures align with current ICH Q7 guidelines for pharmaceutical intermediates, addressing industry concerns about impurity profiling and genotoxic risk assessment in synthetic pathways.

From a commercial perspective, 39597-68-7 has seen increased procurement by contract research organizations (CROs) and custom synthesis providers, reflecting its importance in fragment-based drug design projects. Market analysts note particular interest from developers of neuroprotective agents and selective serotonin reuptake modulators, where the indoline core offers advantageous blood-brain barrier permeability properties. The compound's stability under standard storage conditions (typically 2-8°C in amber glass) makes it practical for global supply chains.

Emerging applications of Methyl 2-(indolin-1-yl)acetate extend to material science, where researchers are exploring its use in photoactive polymers and organic semiconductors. The conjugated system of the indoline ring contributes to interesting photophysical properties, relevant to OLED technology development. These interdisciplinary applications demonstrate how traditional pharmaceutical intermediates are finding new roles in green chemistry initiatives and sustainable material design – key focus areas in current R&D funding programs.

Quality specifications for CAS 39597-68-7 typically include parameters such as appearance (white to off-white crystalline powder), melting point range (89-92°C), and residual solvent limits meeting USP Class 2 requirements. Advanced characterization may involve chiral HPLC methods to confirm the absence of enantiomeric impurities, especially for applications in asymmetric catalysis. These rigorous standards address the pharmaceutical industry's increasing emphasis on quality by design (QbD) principles throughout the supply chain.

Environmental and safety assessments of Methyl 2-(indolin-1-yl)acetate indicate it requires standard laboratory precautions, with particular attention to proper ventilation during handling. While not classified as highly hazardous, its biodegradation profile and ecotoxicological data are becoming important considerations for manufacturers adopting green chemistry metrics. These factors contribute to its selection over alternative intermediates in benign-by-design synthetic strategies gaining traction in regulatory circles.

The intellectual property landscape surrounding indoline-1-acetate derivatives shows increasing patent activity, particularly in prodrug formulations and targeted drug delivery systems. Several recent applications reference 39597-68-7 as a key intermediate for novel heterocyclic compounds with improved metabolic stability profiles. This aligns with industry efforts to address first-pass metabolism challenges in oral drug development – a frequent search topic among medicinal chemists.

Analytical method development for Methyl 2-(indolin-1-yl)acetate has benefited from advances in UHPLC technology, allowing faster impurity tracking during scale-up processes. Modern quality control laboratories employ QDa mass detection systems to monitor process-related impurities at levels below 0.1%, meeting stringent regulatory submission requirements. These capabilities support its use in GLP-compliant studies and preclinical development packages.

Looking forward, the market for specialty intermediates like Methyl 2-(indolin-1-yl)acetate is projected to grow in parallel with personalized medicine initiatives and orphan drug development. Its structural versatility makes it particularly valuable for creating targeted molecular libraries in high-throughput screening campaigns. As synthetic methodologies continue advancing – especially in flow chemistry and enzymatic catalysis – the production efficiency and sustainability profile of this compound are expected to improve further.

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